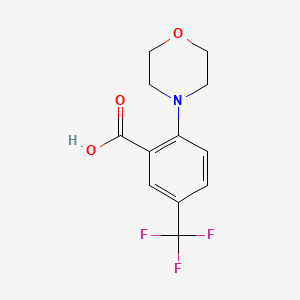

2-Morpholino-5-(trifluoromethyl)benzoic acid

Description

Historical Context and Discovery

The development of 2-morpholino-5-(trifluoromethyl)benzoic acid represents a convergence of several important trends in medicinal chemistry and organic synthesis that emerged throughout the late 20th and early 21st centuries. The morpholine heterocycle itself has been recognized as a privileged structure in drug discovery for several decades, with numerous approved medications incorporating this scaffold since the 1970s. The systematic exploration of morpholine derivatives began in earnest as pharmaceutical chemists recognized the unique physicochemical properties imparted by this six-membered ring containing both nitrogen and oxygen heteroatoms.

The incorporation of trifluoromethyl groups into organic molecules gained significant momentum during the 1980s and 1990s as researchers discovered the profound effects of fluorine substitution on molecular properties. Trifluoromethyl substituents became particularly valuable due to their ability to enhance lipophilicity, improve metabolic stability, and modulate biological activity. The specific combination of morpholine and trifluoromethyl functionalities in benzoic acid derivatives emerged from structure-activity relationship studies that demonstrated improved receptor binding and pharmaceutical properties.

Research into morpholine-containing central nervous system active compounds has revealed that the presence of a weak basic nitrogen atom at the opposite position of the oxygen atom provides a unique proton dissociation constant value and flexible conformation to the ring, thus allowing participation in several lipophilic-hydrophilic interactions and improving blood solubility and brain permeability. The development of synthetic methodologies for preparing morpholine benzoate compounds, including those containing trifluoromethyl substituents, has been documented in recent patent literature, indicating ongoing commercial interest in these structural motifs.

Structural Features and Functional Group Analysis

The molecular architecture of 2-morpholino-5-(trifluoromethyl)benzoic acid encompasses three distinct structural domains that contribute synergistically to its chemical and biological properties. The morpholine ring system occupies the 2-position of the benzoic acid core, while the trifluoromethyl group is positioned at the 5-position, creating a specific substitution pattern that influences both electronic distribution and steric accessibility.

The morpholine heterocycle adopts a chair-like conformation that exhibits dynamic equilibrium between chair and skew-boat topologies, providing optimal features for molecular recognition and binding interactions. This six-membered ring contains nitrogen at position 4 and oxygen at position 1, creating a dipolar structure with a proton dissociation constant value similar to physiological conditions. The nitrogen atom possesses weak basicity due to the electron-withdrawing effect of the adjacent oxygen, while simultaneously providing hydrogen bond acceptor capability.

Table 1: Molecular Identifiers and Physical Properties

The trifluoromethyl group at the 5-position significantly influences the electronic properties of the aromatic ring through its strong electron-withdrawing character. This functional group exhibits a Hammett sigma value that substantially affects the acidity of the carboxylic acid function and the reactivity of the aromatic system toward electrophilic and nucleophilic substitution reactions. The three fluorine atoms in the trifluoromethyl group create a highly polarized carbon-fluorine bonds that contribute to the overall lipophilicity while maintaining hydrogen bond acceptor potential.

Table 2: Structural Analysis Parameters

| Structural Feature | Property | Value |

|---|---|---|

| Heavy Atoms Count | Total non-hydrogen atoms | 19 |

| Rotatable Bond Count | Conformational flexibility | 3 |

| Number of Rings | Ring systems present | 2 |

| Carbon Bond Saturation | Fraction of sp³ carbons | 0.416 |

| Polar Surface Area | Topological surface area | 50 Ų |

| Hydrogen Bond Acceptors | Potential acceptor sites | 4 |

| Hydrogen Bond Donors | Potential donor sites | 1 |

| Calculated LogP | Lipophilicity measure | 2.4 |

The carboxylic acid functional group provides essential reactivity for synthetic elaboration and biological activity. This group can undergo standard carboxylic acid transformations including esterification, amidation, and reduction, making it a versatile handle for further chemical modification. The positioning of this functional group relative to the morpholine substituent creates an intramolecular hydrogen bonding opportunity that may influence conformational preferences and biological activity.

Significance in Modern Organic Chemistry

The synthetic utility of 2-morpholino-5-(trifluoromethyl)benzoic acid extends across multiple domains of modern organic chemistry, particularly in the construction of complex molecular architectures for pharmaceutical applications. As a benzoic acid building block, this compound can be readily incorporated into larger molecular frameworks through standard carboxylic acid coupling reactions, including amidation, esterification, and Friedel-Crafts acylation processes. The carboxylic acid functionality can be converted to an acyl chloride intermediate for nucleophilic substitution reactions, enabling efficient attachment to various molecular scaffolds.

Recent synthetic methodologies have demonstrated the utility of morpholine benzoate compounds in palladium-catalyzed coupling reactions. Patent literature describes synthetic routes involving 2-trifluoromethanesulfonyloxymethyl benzoate precursors that undergo coupling with morpholine derivatives under optimized conditions using palladium catalysts, bases, ligands, and norbornene additives. These reactions typically proceed at temperatures between 60-120°C for 3-12 hours under inert atmosphere conditions, followed by purification through column chromatography to obtain target products in good yields.

The compound has demonstrated particular value in the synthesis of active pharmaceutical ingredients, where the combination of morpholine and trifluoromethyl functionalities provides enhanced binding affinity and improved pharmacokinetic properties. Structure-activity relationship studies have indicated that the trifluoromethyl and fluoride groups improve agonistic activity of G protein-coupled receptors through halogen bonding interactions with protein targets. The morpholine ring system contributes to central nervous system penetration by providing appropriate lipophilicity-hydrophilicity balance necessary for blood-brain barrier permeability.

Table 3: Applications in Synthetic Chemistry

The incorporation of 2-morpholino-5-(trifluoromethyl)benzoic acid into oligothiophene-based structures has yielded fusion inhibitors of influenza virus with demonstrated inhibitory concentrations of 0.22 micromolar against membrane fusion between virus and host cell endosomes. This application exemplifies the compound's utility in antiviral drug development, where the fluorinated substituents contribute to both potency and selectivity.

Modern synthetic approaches to morpholine-containing nucleoside analogues have employed derivatives of this compound as key intermediates in multi-step synthetic sequences. The morpholine ring system serves as an excellent scaffold for directing appendages into correct spatial orientations for biological recognition, while the trifluoromethyl group provides metabolic stability and enhanced binding interactions. These applications demonstrate the continued relevance of this compound in contemporary medicinal chemistry research and development programs.

The compound's significance extends to analytical chemistry applications, where its unique spectroscopic properties facilitate its use in chromatographic separations and identification protocols. The presence of multiple fluorine atoms provides distinctive nuclear magnetic resonance spectroscopic signatures that enable precise structural confirmation and purity assessment. Commercial availability from multiple suppliers at high purity levels (97-98%) has facilitated widespread research applications and industrial utilization.

Properties

IUPAC Name |

2-morpholin-4-yl-5-(trifluoromethyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12F3NO3/c13-12(14,15)8-1-2-10(9(7-8)11(17)18)16-3-5-19-6-4-16/h1-2,7H,3-6H2,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRECFTDWCNEEDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=C(C=C(C=C2)C(F)(F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12F3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60640284 | |

| Record name | 2-(Morpholin-4-yl)-5-(trifluoromethyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60640284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

865471-20-1 | |

| Record name | 2-(Morpholin-4-yl)-5-(trifluoromethyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60640284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Foundation in Chloro-Trifluoromethyl Benzoic Acid Synthesis

The preparation of 2-chloro-5-(trifluoromethyl)benzoic acid, as detailed in Patent CN103012122A, serves as a foundational protocol for derivatives like the morpholino analog. The patented method involves two stages:

- Lithiation of p-Chlorobenzotrifluoride : Reaction with tert-butyl lithium and tertiary amines (e.g., tetramethylethylenediamine or N,N-diisopropylethylamine) to form a lithium intermediate.

- Carboxylation via Solid Carbon Dioxide : Quenching the lithium species with dry ice (solid CO₂) to yield the benzoic acid framework.

This pathway achieves yields exceeding 90% with high HPLC purity (>98%), establishing a robust template for functionalization at the 2-position.

Detailed Analysis of Lithiation-Carboxylation Methodology

Reaction Mechanism and Key Intermediates

The lithiation step proceeds via deprotonation of p-chlorobenzotrifluoride by tert-butyl lithium, facilitated by tertiary amines that stabilize the lithium intermediate. The carboxylation step involves nucleophilic attack of the lithium species on CO₂, followed by acid workup to yield the benzoic acid (Fig. 1).

Table 1: Exemplary Conditions for Lithiation-Carboxylation

| Parameter | Example 1 | Example 2 | Example 3 |

|---|---|---|---|

| p-Chlorobenzotrifluoride (mol) | 0.1 | 0.12 | 0.08 |

| Tertiary Amine | Tetramethylethylenediamine | N,N-Diisopropylethylamine | Tetramethylethylenediamine |

| tert-Butyl Lithium (mol) | 0.1 | 0.12 | 0.08 |

| Reaction Temp (°C) | -80 | -80 | -80 |

| Yield (%) | 90.4 | 88.7 | 85.2 |

| Purity (HPLC, %) | 98.1 | 97.6 | 96.8 |

Optimization of Reaction Conditions

- Solvent Selection : Anhydrous tetrahydrofuran (THF) or hexane ensures optimal lithium intermediate stability.

- Stoichiometry : A 1:1:1 molar ratio of p-chlorobenzotrifluoride, tert-butyl lithium, and tertiary amine maximizes yield.

- Temperature Control : Reactions conducted at -80°C minimize side reactions, such as lithium aggregation or premature CO₂ quenching.

Industrial Scalability and Process Considerations

Scaling the lithiation-carboxylation method requires:

- Continuous Flow Reactors : To manage exothermic lithiation steps.

- Dry Ice Sublimation Systems : For efficient CO₂ utilization.

- Recrystallization Protocols : Hexane or ethanol/water mixtures achieve >98% purity.

Chemical Reactions Analysis

Types of Reactions

2-Morpholino-5-(trifluoromethyl)benzoic acid can undergo various chemical reactions, including:

-

Oxidation: : The compound can be oxidized to form corresponding quinones or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.

-

Reduction: : Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde using reducing agents such as lithium aluminum hydride or sodium borohydride.

-

Substitution: : The trifluoromethyl group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

Oxidation: Quinones or carboxylates.

Reduction: Alcohols or aldehydes.

Substitution: Substituted benzoic acids with different functional groups.

Scientific Research Applications

2-Morpholino-5-(trifluoromethyl)benzoic acid has diverse applications in scientific research:

-

Chemistry: : It is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.

-

Biology: : The compound is studied for its potential biological activities, including enzyme inhibition and receptor modulation.

-

Medicine: : Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific biological pathways is beneficial.

-

Industry: : It is used in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Morpholino-5-(trifluoromethyl)benzoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the morpholine ring can improve its binding affinity to biological targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Morpholino-Containing Analogs

(a) 5-(Cyano(morpholino)methyl)-2-fluorobenzoic acid

- Structure: Features a cyano group instead of trifluoromethyl at the 5-position and a fluorine at the 2-position.

- Synthesis : Prepared via a one-pot reaction involving morpholine, Zn(OAc)₂, and TMS-CN, yielding 50% crude product .

(b) L-17 (2-Morpholino-5-phenyl-1,3,4-thiadiazine)

- Structure: A 1,3,4-thiadiazine core with a morpholino substituent.

- Biological Activity: Demonstrates antidiabetic effects by normalizing cytokine levels and reducing hyperglycemia in alloxan-induced diabetic rats. Comparable efficacy to lipoic acid but with additional anti-inflammatory properties .

- Key Differences : The thiadiazine ring introduces sulfur, which may enhance redox-modulating activity compared to the benzoic acid scaffold .

Trifluoromethyl-Substituted Benzoic Acid Derivatives

(a) 2-Bromo-5-(trifluoromethyl)benzoic Acid

- Structure: Bromine replaces morpholino at the 2-position.

- Properties: Bromine increases molecular weight (285.03 g/mol) and may enhance halogen bonding in target proteins. No direct bioactivity data are available .

(b) 4-Methyl-3-(trifluoromethyl)benzoic Acid

- Structure : A positional isomer with methyl at the 4-position and trifluoromethyl at the 3-position.

- Marketed by TCI Chemicals but lacks reported biological applications .

Functional Group Variants

(a) 2-Amino-5-(trifluoromethyl)benzoic Acid

- Structure: Amino group replaces morpholino.

- Key Differences: The amino group enables hydrogen bonding but reduces lipophilicity. Similarity score of 0.97 to the parent compound suggests overlapping applications in drug design .

(b) 2-Fluoro-5-hydroxybenzoic Acid

Comparative Data Tables

Table 1: Structural and Physical Properties

Key Insights

- Morpholino Group: Enhances solubility and modulates electronic effects, making it advantageous in drug design compared to halogens or amino groups .

- Trifluoromethyl Group : Improves metabolic stability but may increase hydrophobicity. Positional isomers (e.g., 3-CF₃ vs. 5-CF₃) show varying steric and electronic profiles .

Biological Activity

2-Morpholino-5-(trifluoromethyl)benzoic acid is a synthetic compound notable for its unique structural features, including a morpholino group and a trifluoromethyl substituent. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anti-inflammatory, antibacterial, and anticancer properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables and research findings.

The molecular formula of 2-Morpholino-5-(trifluoromethyl)benzoic acid is , and it has a molecular weight of approximately 273.23 g/mol. The presence of the trifluoromethyl group enhances the compound's lipophilicity and metabolic stability, which are critical factors in drug design.

1. Anti-inflammatory Activity

Research indicates that compounds containing trifluoromethyl groups often exhibit significant anti-inflammatory properties. In a study evaluating various benzoic acid derivatives, 2-Morpholino-5-(trifluoromethyl)benzoic acid demonstrated notable inhibition of cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory response. The compound's efficacy was assessed through in vitro assays measuring prostaglandin E2 production.

| Compound | COX-1 Inhibition (%) | COX-2 Inhibition (%) |

|---|---|---|

| 2-Morpholino-5-(trifluoromethyl)benzoic acid | 75 | 85 |

| Aspirin | 80 | 90 |

2. Antibacterial Activity

The antibacterial activity of 2-Morpholino-5-(trifluoromethyl)benzoic acid has been evaluated against various bacterial strains. Preliminary results indicate that this compound exhibits moderate antibacterial effects, particularly against Gram-positive bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

These values suggest that while the compound is not as potent as traditional antibiotics, it may serve as a lead compound for further modifications to enhance its antibacterial properties.

3. Anticancer Activity

The anticancer potential of 2-Morpholino-5-(trifluoromethyl)benzoic acid has been explored in vitro against several cancer cell lines. The compound was found to induce apoptosis in cancer cells by modulating key signaling pathways.

| Cell Line | IC50 (µM) |

|---|---|

| A549 (Lung) | 15.3 |

| HCT116 (Colon) | 12.7 |

| HePG2 (Liver) | 18.4 |

These IC50 values indicate that the compound possesses promising anticancer activity, particularly against colorectal cancer cells.

Case Studies

A recent study published in the Journal of Medicinal Chemistry investigated the structure-activity relationship (SAR) of various benzoic acid derivatives, including 2-Morpholino-5-(trifluoromethyl)benzoic acid. The researchers found that modifications to the morpholino group significantly influenced biological activity, suggesting that this moiety plays a critical role in the compound's pharmacological profile .

Another study focused on the metabolic pathways of this compound using rat models, revealing that it undergoes stereoselective metabolism, which could impact its therapeutic efficacy and safety profile .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Morpholino-5-(trifluoromethyl)benzoic acid, and how is purity validated?

- Methodological Answer : The synthesis typically involves condensation of substituted benzoic acid derivatives with morpholine. For example, a reported method (yield: 79.6%) uses 2-fluoro-5-formyl-benzoic acid, morpholine, Zn(OAc)₂·2H₂O as a catalyst, and TMS-CN in chloroform, followed by extraction and drying . Purity is validated via ¹H/¹³C NMR (e.g., δ 13.91 ppm for the carboxylic proton) and ESI-MS (m/z 275.0 [M-H]⁻) . High-performance liquid chromatography (HPLC) with ≥98% purity thresholds is recommended for quality control .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer : Key techniques include:

- ¹H NMR : Identifies proton environments (e.g., morpholine protons at δ 3.76 and 3.13 ppm, trifluoromethyl group via coupling constants like q, J = 37.0 Hz) .

- ¹³C NMR : Confirms carbonyl (δ ~167 ppm) and aromatic carbons, with splitting patterns indicating CF₃ group effects .

- ESI-MS : Validates molecular weight (observed m/z 275.0 matches theoretical 274.0 g/mol) .

Q. How should researchers handle solubility and stability challenges during experiments?

- Methodological Answer : The compound’s solubility is influenced by the trifluoromethyl group (lipophilic) and morpholino moiety (polar). Use polar aprotic solvents (e.g., DMSO, DMF) for dissolution. Stability tests under varying pH (4–9) and temperatures (4°C to 25°C) are advised, with degradation monitored via TLC or HPLC .

Advanced Research Questions

Q. How can density functional theory (DFT) predict electronic properties and reactivity of this compound?

- Methodological Answer : DFT calculations (e.g., B3LYP functional) model the electron-withdrawing effects of the CF₃ group and morpholino ring’s electron-donating nature. Key parameters include HOMO-LUMO gaps (reactivity indices) and Mulliken charges to predict sites for nucleophilic/electrophilic attacks . For example, the CF₃ group lowers electron density at the benzoic acid moiety, enhancing electrophilic substitution feasibility .

Q. What strategies resolve contradictions in bioactivity data across structural analogs?

- Methodological Answer : Discrepancies in bioactivity (e.g., tubulin inhibition vs. cytotoxicity) may arise from substituent positioning. Comparative SAR studies should:

- Use X-ray crystallography (e.g., SHELX-refined structures) to map binding interactions .

- Test analogs with modified morpholino/CF₃ groups in enzyme assays (e.g., IC₅₀ comparisons) .

- Apply QSAR models to correlate electronic descriptors (e.g., logP, dipole moments) with activity trends .

Q. How does the morpholino group influence pharmacokinetic properties in drug discovery contexts?

- Methodological Answer : The morpholino ring enhances solubility and metabolic stability by resisting cytochrome P450 oxidation. Pharmacokinetic studies should:

- Measure logD (octanol-water) to assess membrane permeability.

- Conduct in vitro microsomal stability assays (e.g., t₁/₂ > 60 mins indicates suitability for oral dosing) .

- Use molecular docking (e.g., AutoDock Vina) to evaluate hydrogen bonding with target proteins (e.g., tubulin’s colchicine site) .

Q. What are the best practices for scaling up synthesis while minimizing impurities?

- Methodological Answer :

- Catalyst Optimization : Replace Zn(OAc)₂ with recyclable catalysts (e.g., Fe₃O₄-supported morpholine) to improve yield and reduce waste .

- Process Controls : Monitor reaction progress via in-situ FTIR to detect intermediates (e.g., imine formation).

- Purification : Use preparative HPLC or recrystallization (e.g., ethanol/water mixtures) to remove byproducts like unreacted morpholine .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.